molecular formula C14H17NO2 B177766 6-morpholino-3,4-dihydronaphthalen-1(2H)-one CAS No. 15300-12-6

6-morpholino-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B177766
CAS RN: 15300-12-6
M. Wt: 231.29 g/mol
InChI Key: SIEWSRSYXYODNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound is also known as MDN and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, studies have suggested that MDN can modulate the activity of ion channels by binding to specific sites on the channel. This binding can lead to changes in the conformation of the channel, which can alter its activity.
Biochemical and Physiological Effects:
Studies have shown that 6-morpholino-3,4-dihydronaphthalen-1(2H)-one can have various biochemical and physiological effects. For example, MDN has been shown to modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. This modulation can lead to changes in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-morpholino-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its ability to modulate the activity of ion channels. This modulation can lead to changes in cellular activity, which can be useful for investigating the role of ion channels in various physiological processes. However, one of the limitations of using MDN is its potential toxicity. Studies have shown that MDN can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 6-morpholino-3,4-dihydronaphthalen-1(2H)-one. One of the most significant areas of research is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which can have therapeutic implications for various neurological disorders. Future research could investigate the potential use of MDN in the treatment of these disorders.
Another area of research is in the field of cardiovascular disease. Studies have shown that MDN can modulate the activity of voltage-gated potassium channels, which are essential for the proper functioning of the heart. Future research could investigate the potential use of MDN in the treatment of various cardiovascular disorders.
In conclusion, 6-morpholino-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained significant attention from scientists due to its potential applications in scientific research. This compound has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Future research could investigate the potential use of MDN in the treatment of various neurological and cardiovascular disorders.

Scientific Research Applications

6-morpholino-3,4-dihydronaphthalen-1(2H)-one has been used in various scientific studies to investigate its potential applications in different fields. One of the most significant applications of MDN is in the field of neuroscience. Studies have shown that MDN can modulate the activity of ion channels, which are essential for the proper functioning of neurons. This modulation can lead to changes in neuronal excitability, which can have therapeutic implications for various neurological disorders.

properties

CAS RN

15300-12-6

Product Name

6-morpholino-3,4-dihydronaphthalen-1(2H)-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

6-morpholin-4-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H17NO2/c16-14-3-1-2-11-10-12(4-5-13(11)14)15-6-8-17-9-7-15/h4-5,10H,1-3,6-9H2

InChI Key

SIEWSRSYXYODNE-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1

Canonical SMILES

C1CC2=C(C=CC(=C2)N3CCOCC3)C(=O)C1

synonyms

6-Morpholino-3,4-dihydronaphthalen-1(2H)-one

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl trifluoromethanesulfonate (3.40 g), morpholine (5.18 g), tripotassium phosphate (3.79 g), tris(dibenzylideneacetone) dipalladium (0) (109 mg) and 2-(di-tert-butylphosphino)biphenyl (71 mg) in 1,2-dimethoxyethane (24 mL) was stirred in a nitrogen atmosphere at 80° C. for one and a half hours. The reaction solution was returned to room temperature, and water and ethyl acetate were added to the reaction solution and the organic layer was partitioned. The organic layer was washed with brine, and then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (elution solvent: heptane-ethyl acetate system) to obtain 2.56 g of the title compound. Properties data of the compound are as follows.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
109 mg
Type
catalyst
Reaction Step One
Quantity
71 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.